molecular formula C8H14ClN B11779083 2,3,3A,4,7,7a-hexahydro-1H-isoindole hydrochloride

2,3,3A,4,7,7a-hexahydro-1H-isoindole hydrochloride

Cat. No.: B11779083
M. Wt: 159.65 g/mol
InChI Key: LYWBZNCXQWATMG-UHFFFAOYSA-N
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Description

2,3,3A,4,7,7a-Hexahydro-1H-isoindole hydrochloride is a heterocyclic compound with the molecular formula C8H13N·HCl. It is a derivative of isoindole, characterized by a hexahydro structure, which means it contains six additional hydrogen atoms compared to the parent isoindole structure. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3,3A,4,7,7a-hexahydro-1H-isoindole hydrochloride involves the hydrogenation of isoindole in the presence of a catalyst. This reaction typically uses hydrogen gas and a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

2,3,3A,4,7,7a-Hexahydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3A,4,7,7a-Hexahydro-1H-isoindole hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,3,3A,4,7,7a-hexahydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,3,3A,4,7,7a-Hexahydro-1H-isoindole: The parent compound without the hydrochloride group.

    (3AR,7AS)-3A,7A-Dimethyl-2,3,3A,4,7,7A-Hexahydro-1H-Isoindole Hydrochloride: A dimethylated derivative.

    N-Substituted (Hexahydro)-1H-isoindole-1,3-dione: A related compound with different substituents

Uniqueness

2,3,3A,4,7,7a-Hexahydro-1H-isoindole hydrochloride is unique due to its specific structure and reactivity. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts .

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

2,3,3a,4,7,7a-hexahydro-1H-isoindole;hydrochloride

InChI

InChI=1S/C8H13N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h1-2,7-9H,3-6H2;1H

InChI Key

LYWBZNCXQWATMG-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1CNC2.Cl

Origin of Product

United States

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